molecular formula C17H27N3O5 B13256244 tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate

tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B13256244
M. Wt: 353.4 g/mol
InChI Key: XXOAJSMEGBVXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that features a tert-butyl group, an amino group, and a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate typically involves multiple steps. One common method includes the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Industrial production methods often involve the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .

Chemical Reactions Analysis

tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during synthesis. The compound can be deprotected to reveal the free amino group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate lies in its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C17H27N3O5

Molecular Weight

353.4 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxy-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoate

InChI

InChI=1S/C17H27N3O5/c1-16(2,3)24-14(22)12(18)13(21)10-7-8-11(19-9-10)20-15(23)25-17(4,5)6/h7-9,12-13,21H,18H2,1-6H3,(H,19,20,23)

InChI Key

XXOAJSMEGBVXKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.